(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
This compound belongs to the chiral indeno[1,2-d]oxazole family, characterized by a fused bicyclic framework with a pyridine-derived substituent. The stereochemistry (3aR,8aS) is critical for its enantioselective properties, making it valuable in asymmetric catalysis . The pyridin-2-yl propan-2-yl group introduces steric bulk and electronic modulation, enhancing its utility as a ligand in transition metal-catalyzed reactions.
Properties
IUPAC Name |
(3aS,8bR)-2-(2-pyridin-2-ylpropan-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-18(2,15-9-5-6-10-19-15)17-20-16-13-8-4-3-7-12(13)11-14(16)21-17/h3-10,14,16H,11H2,1-2H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRCJSFOOZLSMZ-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C2=NC3C(O2)CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=N1)C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a member of the indeno[1,2-d]oxazole class, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 278.35 g/mol
- CAS Number : Not available
- Purity : Typically ≥95% in commercial preparations
Structure
The structure of the compound features a pyridine ring and an indeno[1,2-d]oxazole moiety, which may contribute to its biological properties.
Research indicates that compounds similar to (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole may interact with various biological targets:
- Enzyme Inhibition :
- Receptor Modulation :
- Potential interaction with neurotransmitter receptors, influencing neurological pathways and possibly exhibiting anxiolytic or antidepressant effects.
Pharmacological Effects
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : Preliminary studies have suggested that derivatives of indeno[1,2-d]oxazole may exhibit cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through modulation of oxidative stress pathways.
Case Studies
- In Vitro Studies :
- A study conducted on cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation through apoptosis induction.
- Animal Models :
- Animal studies have indicated that administration of related oxazole compounds resulted in decreased anxiety-like behaviors in rodent models, suggesting potential therapeutic applications in anxiety disorders.
Data Table of Biological Activities
Scientific Research Applications
One of the primary applications of this compound is as a ligand in various catalytic reactions. It plays a crucial role in enhancing the selectivity and efficiency of chemical transformations. Some notable catalytic applications include:
- Iridium-catalyzed Reactions : This compound has been utilized as a ligand in enantioselective reductive aldol reactions, facilitating the formation of chiral alcohols from aldehydes and ketones .
- Scandium-catalyzed Reactions : It serves as a ligand in several asymmetric reactions:
Table 2: Summary of Catalytic Applications
| Reaction Type | Catalyst Type | Role of Compound |
|---|---|---|
| Enantioselective Reductive Aldol | Iridium | Ligand |
| Asymmetric Nazarov | Scandium | Ligand |
| Friedel-Crafts Alkylation | Scandium | Ligand |
| Carbonyl-Ene Reaction | Scandium | Ligand |
Applications in Medicinal Chemistry
In medicinal chemistry, (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has potential therapeutic applications due to its structural properties that allow for interaction with biological targets.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the indeno[1,2-d]oxazole framework have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 3: Summary of Medicinal Applications
| Application Area | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Targeted Drug Design | Potential for development of targeted therapies |
Applications in Material Science
The compound also finds applications in material science as a precursor for synthesizing novel materials with specific electronic or optical properties. Its ability to form complexes with metals can lead to the development of advanced materials for electronic devices.
Table 4: Material Science Applications
| Application Type | Description |
|---|---|
| Precursor for Materials | Used in synthesizing conductive polymers |
| Metal Complex Formation | Forms complexes that enhance electronic properties |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
(a) Tert-Butyl-Substituted Analogues
- Example: (3aR,8aS)-2-(6-(tert-butyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (15d) Synthesis: Achieved in 100% yield via cyclization, with full diastereoselectivity (>20:1 d.r.) and high enantiomeric excess (67% e.e.) . Properties: The tert-butyl group enhances steric hindrance, improving enantioselectivity in Cu-catalyzed nitroaldol reactions. NMR Data: $ ^1H $ NMR (CDCl₃) shows characteristic peaks at δ 1.37 (C(CH₃)₃), 5.55–5.79 (CH), and 7.23–7.81 (aromatic protons) .
(b) Trifluoromethyl-Substituted Analogues
- Example: (3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Applications: The electron-withdrawing CF₃ group modifies electronic density, optimizing catalytic activity in enantioselective alkynylation reactions .
(c) Halogen-Substituted Analogues
- Example: (3aS,8aR)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Role: Chlorine substitution increases Lewis acidity at the metal center, improving reaction rates in cross-coupling reactions .
Bisoxazoline Ligands with Indeno[1,2-d]oxazole Moieties
(a) Pyridine-Bridged Bisoxazolines
- Example: 2,6-Bis[(3aR,8aS)-8H-indeno[1,2-d]oxazol-2-yl]pyridine Structure: Two indenooxazole units linked via a pyridine backbone. Applications: Used in asymmetric Henry reactions, with enhanced stability due to rigid π-conjugation .
(b) Cyclopropane-Bridged Bisoxazolines
- Example: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (15a) Synthesis: Prepared via n-BuLi-mediated coupling (60°C, 24 h) in moderate yields. Performance: The cyclopropane spacer induces pre-organized geometry, critical for high enantioselectivity in Cu-catalyzed oxy-alkynylation .
Comparative Data Table
Key Research Findings
Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl) improve enantioselectivity by restricting conformational mobility, while electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the metal center .
Bridged Ligands: Bisoxazolines with rigid spacers (e.g., cyclopropane) outperform monomeric analogues in reactions requiring precise stereochemical control .
Synthetic Challenges : Low yields (e.g., 12% for naphthyl-substituted analogues) highlight sensitivity to steric crowding in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
